molecular formula C24H18FN3 B2910782 8-ethyl-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-37-9

8-ethyl-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2910782
CAS No.: 901044-37-9
M. Wt: 367.427
InChI Key: FORSQIYLDHZGFS-UHFFFAOYSA-N
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Description

8-ethyl-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H18FN3 and its molecular weight is 367.427. The purity is usually 95%.
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Biological Activity

8-Ethyl-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazoloquinoline class, characterized by a fused pyrazole and quinoline ring system. The unique structural features of this compound contribute to its diverse biological activities, including anticancer and anti-inflammatory properties.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C25H21FN2
  • Molecular Weight : 384.45 g/mol
  • CAS Number : 901264-73-1

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The compound selectively targets cancer cells and has been studied against various cancer types, including:

  • Breast Cancer
  • Lung Cancer
  • Colon Cancer

The mechanism of action involves the intercalation into DNA, disrupting normal replication processes and potentially leading to apoptosis in cancer cells. Additionally, it may inhibit specific enzymes crucial for cancer cell proliferation by binding to their active sites .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Studies suggest that it inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are key mediators in inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents significantly influence its efficacy. For instance, the presence of the fluorophenyl group enhances lipophilicity and biological interactions compared to other analogs with different substituents.

Compound NameStructure FeaturesBiological Activity
This compoundEthyl and fluorophenyl groupsAnticancer, anti-inflammatory
8-Ethyl-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinolineDifferent fluorophenyl positionVaries in anticancer activity
8-Ethyl-1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[4,3-c]quinolineChlorophenyl instead of fluorophenylAnti-inflammatory

Case Studies

Several studies have explored the biological activities of this compound:

  • Anticancer Study : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
  • Anti-inflammatory Study : Another investigation highlighted its ability to inhibit NO production in RAW 264.7 cells with an IC50 value comparable to that of established anti-inflammatory drugs.

Properties

IUPAC Name

8-ethyl-1-(3-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3/c1-2-16-11-12-22-20(13-16)24-21(15-26-22)23(17-7-4-3-5-8-17)27-28(24)19-10-6-9-18(25)14-19/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORSQIYLDHZGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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